molecular formula B2Ca3O6 B082405 Calcium borate CAS No. 12040-58-3

Calcium borate

Cat. No. B082405
CAS RN: 12040-58-3
M. Wt: 237.9 g/mol
InChI Key: VLCLHFYFMCKBRP-UHFFFAOYSA-N
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Patent
US05380508

Procedure details

Two hundred (200) grams of a neutral calcium alkylsalicylate (calcium content; 2.0 wt. %) (A), which had been diluted to an extent of effective concentration of 50% by weight with a lubricating oil fraction, 26 g of calcium hydroxide (B), 43.4 g (2.0 moles per mole of calcium hydroxide) of orthoboric acid (C) and 400 g of xylene (F) were put in a 1000-ml four-necked flask fitted with a condenser and heated to 60° C. while agitating. To this mixture were added 120 g of methanol (D) and 20 g of water (E), and the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation and reacted for 4 hours. The reaction mixture was further heated to 140° C. for 1.5 hours to distill out the methanol, water and xylene. Finally the reaction product was diluted twofold with hexane and filtered to remove any residual solids present, and the hexane was distilled out to obtain a desired calcium borate overbased alkylsalicylate.
[Compound]
Name
( 200 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
calcium alkylsalicylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[B:1]([OH:4])([OH:3])[OH:2].C1(C)C(C)=CC=CC=1.CO.O.[OH-].[Ca+2:17].[OH-]>>[B:1]([O-:4])([O-:3])[O-:2].[Ca+2:17].[B:1]([O-:4])([O-:3])[O-:2].[Ca+2:17].[Ca+2:17] |f:4.5.6,7.8.9.10.11|

Inputs

Step One
Name
( 200 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
calcium alkylsalicylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
43.4 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
400 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
26 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
CO
Name
Quantity
20 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were put in a 1000-ml four-necked flask
CUSTOM
Type
CUSTOM
Details
fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation
CUSTOM
Type
CUSTOM
Details
reacted for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further heated to 140° C. for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
to distill out the methanol, water and xylene
ADDITION
Type
ADDITION
Details
Finally the reaction product was diluted twofold with hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any residual solids present
DISTILLATION
Type
DISTILLATION
Details
the hexane was distilled out

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05380508

Procedure details

Two hundred (200) grams of a neutral calcium alkylsalicylate (calcium content; 2.0 wt. %) (A), which had been diluted to an extent of effective concentration of 50% by weight with a lubricating oil fraction, 26 g of calcium hydroxide (B), 43.4 g (2.0 moles per mole of calcium hydroxide) of orthoboric acid (C) and 400 g of xylene (F) were put in a 1000-ml four-necked flask fitted with a condenser and heated to 60° C. while agitating. To this mixture were added 120 g of methanol (D) and 20 g of water (E), and the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation and reacted for 4 hours. The reaction mixture was further heated to 140° C. for 1.5 hours to distill out the methanol, water and xylene. Finally the reaction product was diluted twofold with hexane and filtered to remove any residual solids present, and the hexane was distilled out to obtain a desired calcium borate overbased alkylsalicylate.
[Compound]
Name
( 200 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
calcium alkylsalicylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[B:1]([OH:4])([OH:3])[OH:2].C1(C)C(C)=CC=CC=1.CO.O.[OH-].[Ca+2:17].[OH-]>>[B:1]([O-:4])([O-:3])[O-:2].[Ca+2:17].[B:1]([O-:4])([O-:3])[O-:2].[Ca+2:17].[Ca+2:17] |f:4.5.6,7.8.9.10.11|

Inputs

Step One
Name
( 200 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
calcium alkylsalicylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
43.4 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
400 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
26 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
CO
Name
Quantity
20 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were put in a 1000-ml four-necked flask
CUSTOM
Type
CUSTOM
Details
fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation
CUSTOM
Type
CUSTOM
Details
reacted for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further heated to 140° C. for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
to distill out the methanol, water and xylene
ADDITION
Type
ADDITION
Details
Finally the reaction product was diluted twofold with hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any residual solids present
DISTILLATION
Type
DISTILLATION
Details
the hexane was distilled out

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.